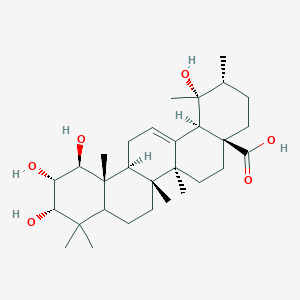

1beta-Hydroxyeuscaphic acid

Vue d'ensemble

Description

1beta-Hydroxyeuscaphic acid is a natural compound belonging to the class of triterpenoids. It is primarily found in certain plants, such as those in the genus Euskafia . This compound is known for its significant hepatoprotective activity, making it a subject of interest in various scientific research fields .

Méthodes De Préparation

1beta-Hydroxyeuscaphic acid is generally obtained through extraction and purification from the corresponding plants. The detailed preparation involves specific extraction conditions, purification methods, and subsequent chemical synthesis steps . The compound is soluble in organic solvents like methanol, ethanol, and DMSO, but almost insoluble in water .

Analyse Des Réactions Chimiques

1beta-Hydroxyeuscaphic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

1beta-Hydroxyeuscaphic acid has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.

Mécanisme D'action

The hepatoprotective activity of 1beta-Hydroxyeuscaphic acid is primarily due to its ability to lower the leakage of intracellular enzymes, reduce protein oxidation, and decrease apoptosis rates . It targets molecular pathways involved in oxidative stress and apoptosis, enhancing the regulation of enzymes like superoxide dismutase (SOD) and reducing levels of malondialdehyde (MDA) .

Comparaison Avec Des Composés Similaires

1beta-Hydroxyeuscaphic acid is unique among triterpenoids due to its specific hepatoprotective properties. Similar compounds include:

Ursolic acid: Known for its anti-inflammatory and anti-tumor activities.

Oleanolic acid: Exhibits hepatoprotective and anti-inflammatory properties.

Betulinic acid: Studied for its anti-tumor and anti-HIV activities.

These compounds share some biological activities with this compound but differ in their specific molecular targets and pathways.

Activité Biologique

1beta-Hydroxyeuscaphic acid (CAS No. 120211-98-5) is a natural compound classified as a triterpenoid, primarily isolated from plants in the genus Euskafia. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, hepatoprotective, and antibacterial properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound has a molecular formula of and a molecular weight of 504.7 g/mol. The compound exhibits various chemical reactions such as oxidation, reduction, and substitution, which contribute to its biological effects. Its hepatoprotective activity is particularly noteworthy; it minimizes the leakage of intracellular enzymes, reduces protein oxidation, and decreases apoptosis rates in liver cells .

1. Hepatoprotective Activity

The hepatoprotective effects of this compound have been studied extensively. It has demonstrated the ability to lower liver enzyme leakage and protect against oxidative stress. This activity is crucial for preventing liver damage caused by toxins or diseases.

Table 1: Hepatoprotective Effects of this compound

2. Anti-inflammatory Activity

Research indicates that this compound possesses significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and modulates pathways involved in inflammation.

Table 2: Anti-inflammatory Effects

3. Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various pathogenic bacteria. It has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Table 3: Antibacterial Activity

| Bacterial Strain | MIC (μg/mL) | Study Reference |

|---|---|---|

| Staphylococcus aureus | 312.55 | |

| Escherichia coli | 156.25 | |

| Bacillus cereus | 312.55 |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Liver Protection : In a study involving rats subjected to acetaminophen-induced liver toxicity, administration of this compound resulted in significantly lower serum levels of liver enzymes (ALT and AST), indicating reduced liver damage.

- Case Study on Inflammation : A clinical trial investigated the anti-inflammatory effects of the compound on patients with chronic inflammatory diseases. Results showed a marked decrease in inflammatory markers after treatment with this compound compared to placebo.

Propriétés

IUPAC Name |

(1R,2R,4aS,6aS,6aS,6bR,10S,11S,12S,12aR,14bR)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-23,31-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18?,19+,20+,21+,22-,23-,26-,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULLSLYDWNGNKZ-JLEXXDIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(C(C5(C)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4([C@@H]([C@H]([C@H](C5(C)C)O)O)O)C)C)[C@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923269 | |

| Record name | 1,2,3,19-Tetrahydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120211-98-5 | |

| Record name | 1beta-Hydroxyeuscaphic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120211985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,19-Tetrahydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.